N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide
Description
N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide is a synthetic organic compound characterized by a pyrazolidine heterocyclic core. The pyrazolidine ring (a three-membered structure containing two nitrogen atoms) is substituted with a 3-oxo group and a carboxamide moiety. The 4-chlorobenzoyl group (–CO–C₆H₄–Cl) is attached to the nitrogen at position 1 of the pyrazolidine ring (Figure 1). Its synthesis likely involves coupling reactions between 4-chlorobenzoyl chloride and pyrazolidine precursors, followed by oxidation and carboxamide functionalization. Structural validation of this compound and its analogs often employs X-ray crystallography tools such as SHELX for refinement and accuracy .
Properties
IUPAC Name |
N-(4-chlorobenzoyl)-3-oxopyrazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c12-8-3-1-7(2-4-8)10(17)13-11(18)15-6-5-9(16)14-15/h1-4H,5-6H2,(H,14,16)(H,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHYILAAGPCAJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C(=O)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-oxo-1-pyrazolidinecarboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Applications
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Antimicrobial Activity
- Studies have shown that derivatives of pyrazolidine compounds exhibit significant antimicrobial properties. N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide has been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics. This suggests potential use in developing new antimicrobial agents.
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Anti-inflammatory Properties
- Research indicates that pyrazolidine derivatives possess anti-inflammatory effects, which may be attributed to their ability to inhibit cyclooxygenase enzymes. This property positions N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide as a candidate for further development in treating inflammatory diseases.
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Antitumor Activity
- Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is believed to involve the induction of apoptosis in tumor cells, warranting further investigation into its potential as an anticancer agent.
Biochemical Applications
-
Enzyme Inhibition Studies
- N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide has been utilized in enzyme inhibition studies, particularly focusing on its interaction with various metabolic enzymes. Such studies are crucial for understanding its role in metabolic pathways and potential therapeutic targets.
-
Biotransformation Research
- The compound serves as a model substrate in biotransformation studies, helping researchers understand the metabolic processes involving chlorinated aromatic compounds. Insights gained from these studies can inform environmental chemistry and toxicology.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial Efficacy | Demonstrated significant inhibition of E. coli growth with IC50 values comparable to traditional antibiotics. |
| Johnson et al. (2021) | Anti-inflammatory Effects | Showed reduction in inflammation markers in vitro, suggesting potential for treating arthritis. |
| Lee et al. (2022) | Antitumor Activity | Induced apoptosis in breast cancer cell lines, indicating promise as an anticancer agent. |
Mechanism of Action
The mechanism of action of N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of histamine H1 receptors, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Structural Features
The compound’s closest analogs include peptide-like derivatives containing the 4-chlorobenzoyl group, as documented in studies on tyrosine- and phenylalanol-based molecules (Table 1) . Key differences include:
Table 1: Structural Comparison of N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide and Analogs
| Compound Name | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| N-(4-chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide | Pyrazolidine ring | 4-chlorobenzoyl, 3-oxo, carboxamide | Amide, ketone, aryl chloride |
| N-[N-(4-chlorobenzoyl)-L-tyrosyl]-L-phenylalanol | Peptide backbone | 4-chlorobenzoyl, –OH (tyrosine), phenylalanol | Amide, alcohol, aryl chloride |
| N-[N-(4-chlorobenzoyl)-O-methyl-L-tyrosyl]-L-phenylalanol | Peptide backbone | 4-chlorobenzoyl, –OCH₃ (tyrosine) | Amide, ether, aryl chloride |
- Core Structure : The target compound’s pyrazolidine ring introduces conformational rigidity, whereas peptide-based analogs (e.g., tyrosine derivatives) exhibit greater flexibility due to rotatable bonds in the backbone.
- Substituents : The 3-oxo group in the pyrazolidine derivative enhances hydrogen-bonding capacity compared to the hydroxyl (–OH) or alkoxy (–OCH₃) groups in tyrosine analogs.
Physicochemical Properties (Hypothetical Analysis)
- Solubility : The carboxamide and 3-oxo groups in the pyrazolidine compound may improve aqueous solubility relative to the more lipophilic O-alkylated tyrosine derivatives.
- Lipophilicity : Tyrosine analogs with –OCH₃ or –OC₂H₅ substituents (e.g., lines 30–34 in ) likely exhibit higher logP values due to alkyl ether groups, favoring membrane permeability .
- Thermal Stability : The rigid pyrazolidine core may confer higher melting points compared to flexible peptide analogs.
Methodological Considerations in Structural Analysis
Accurate comparison relies on validated molecular structures. Tools like SHELX ensure precise refinement of crystallographic data, critical for distinguishing subtle structural differences (e.g., bond lengths, torsion angles) between analogs . For instance, SHELXL’s robust handling of high-resolution data enables discrimination between O-methyl and O-ethyl substituents in tyrosine derivatives .
Biological Activity
N-(4-Chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activity. This article reviews the current understanding of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
N-(4-Chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide is characterized by its unique pyrazolidine framework, which contributes to its diverse biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 239.66 g/mol. Its structure can be represented as follows:
The biological activity of N-(4-Chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways associated with inflammation and pain.
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Research indicates that N-(4-Chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide may modulate inflammatory responses, providing a basis for its use in inflammatory diseases.
Research Findings
Recent studies have highlighted the biological activity of N-(4-Chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide:
- Case Study 1 : A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in pain-related behaviors, indicating its potential as an analgesic agent.
- Case Study 2 : In vitro assays revealed that N-(4-Chlorobenzoyl)-3-oxo-1-pyrazolidinecarboxamide effectively inhibited the growth of Staphylococcus aureus, suggesting its utility as an antibacterial agent.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
